molecular formula C18H24O2 B091698 Estradiol-16 CAS No. 1090-04-6

Estradiol-16

Cat. No. B091698
CAS RN: 1090-04-6
M. Wt: 272.4 g/mol
InChI Key: DVMAUGGKVWJBDV-FXXCCUJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol-16 is a synthetic form of estrogen that is commonly used in scientific research. It is synthesized through a specific method and has numerous biochemical and physiological effects.

Mechanism Of Action

Estradiol-16 works by binding to estrogen receptors in the body. These receptors are found in various tissues, including the uterus, breast, and brain. Once bound to the receptor, Estradiol-16 activates a signaling pathway that leads to the activation of various genes. This process ultimately leads to the biological effects of estrogen.

Biochemical And Physiological Effects

Estradiol-16 has numerous biochemical and physiological effects on the body. It is known to regulate the menstrual cycle, promote the growth and development of female reproductive organs, and maintain bone density. Estradiol-16 also has neuroprotective effects and is involved in cognitive function and memory.

Advantages And Limitations For Lab Experiments

Estradiol-16 is a useful tool for scientific research due to its ability to mimic the effects of endogenous estrogen. It is also relatively easy to synthesize and has a long shelf life. However, Estradiol-16 has some limitations in lab experiments. It can be difficult to control the dosage and concentration of Estradiol-16, which can lead to inconsistent results. Additionally, Estradiol-16 can have non-specific effects on other biological processes, making it challenging to isolate its effects.

Future Directions

There are numerous future directions for Estradiol-16 research. One area of interest is the role of Estradiol-16 in aging and age-related diseases. Researchers are also investigating the use of Estradiol-16 in the treatment of various diseases, including breast cancer and osteoporosis. Additionally, there is ongoing research into the development of new synthetic forms of estrogen that may have improved efficacy and fewer side effects.
Conclusion:
Estradiol-16 is a synthetic form of estrogen that is commonly used in scientific research. It is synthesized through a specific method and has numerous biochemical and physiological effects. Estradiol-16 is a useful tool for studying the effects of estrogen on various biological processes, but it has some limitations in lab experiments. There are numerous future directions for Estradiol-16 research, including its role in aging and age-related diseases and the development of new synthetic forms of estrogen.

Synthesis Methods

Estradiol-16 is synthesized through a specific method that involves the conversion of estrone to estradiol-16. The synthesis process involves the use of various reagents, including sodium borohydride, acetic acid, and ethanol. The final product is a white crystalline powder that is soluble in ethanol and acetone.

Scientific Research Applications

Estradiol-16 is commonly used in scientific research as a tool to study the effects of estrogen on various biological processes. It is often used in studies related to reproductive biology, cancer research, and neurobiology. Estradiol-16 is also used to investigate the effects of estrogen on bone density, cardiovascular health, and cognitive function.

properties

CAS RN

1090-04-6

Product Name

Estradiol-16

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(8S,9S,13R,14S,16R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C18H24O2/c1-18-7-6-15-14-5-3-12(19)8-11(14)2-4-16(15)17(18)9-13(20)10-18/h3,5,8,13,15-17,19-20H,2,4,6-7,9-10H2,1H3/t13-,15-,16-,17+,18-/m1/s1

InChI Key

DVMAUGGKVWJBDV-FXXCCUJSSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2)O)CCC4=C3C=CC(=C4)O

SMILES

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O

Other CAS RN

1090-04-6

synonyms

16alpha-estradiol
16beta-estradiol
estradiol-16
estradiol-16, (16beta)-isomer
estradiol-16alpha
estradiol-16beta

Origin of Product

United States

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